molecular formula C13H11BrClNO2S B13348212 2-Bromo-N-(4-chlorobenzyl)benzenesulfonamide

2-Bromo-N-(4-chlorobenzyl)benzenesulfonamide

Cat. No.: B13348212
M. Wt: 360.65 g/mol
InChI Key: SHSRKUXZSLFPRX-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-chlorobenzyl)benzenesulfonamide is an organic compound with the molecular formula C13H11BrClNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom at the 2-position and a chlorobenzyl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-chlorobenzyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzenesulfonyl chloride and 4-chlorobenzylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under controlled temperature conditions (usually between 0°C to 25°C).

    Procedure: The 2-bromobenzenesulfonyl chloride is added dropwise to a solution of 4-chlorobenzylamine in the chosen solvent. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-chlorobenzyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 2-position can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines or alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-N-(4-chlorobenzyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a tool in biochemical research to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is employed in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-chlorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bromine and chlorine atoms may enhance the compound’s binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-chlorobenzyl)benzenesulfonamide
  • 4-Bromo-N-(2-chlorobenzyl)benzenesulfonamide
  • 2-Bromo-N-(4-methylbenzyl)benzenesulfonamide

Uniqueness

2-Bromo-N-(4-chlorobenzyl)benzenesulfonamide is unique due to the specific positioning of the bromine and chlorobenzyl groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H11BrClNO2S

Molecular Weight

360.65 g/mol

IUPAC Name

2-bromo-N-[(4-chlorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H11BrClNO2S/c14-12-3-1-2-4-13(12)19(17,18)16-9-10-5-7-11(15)8-6-10/h1-8,16H,9H2

InChI Key

SHSRKUXZSLFPRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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